molecular formula C10H11N3OS B13428693 2-(2-Aminoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

2-(2-Aminoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B13428693
M. Wt: 221.28 g/mol
InChI Key: NCECVKREVYCXRS-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with an aminoethyl side chain and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the aminoethyl and thiophene substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Aminoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
  • N-(2-aminoethyl)-2-(thiophen-3-yl)acetamide
  • tert-Butyl 3-(5-(2-aminoethyl)thiophen-3-yl)propanoate

Uniqueness

2-(2-Aminoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-(2-aminoethyl)-6-thiophen-3-ylpyridazin-3-one

InChI

InChI=1S/C10H11N3OS/c11-4-5-13-10(14)2-1-9(12-13)8-3-6-15-7-8/h1-3,6-7H,4-5,11H2

InChI Key

NCECVKREVYCXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(N=C1C2=CSC=C2)CCN

Origin of Product

United States

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